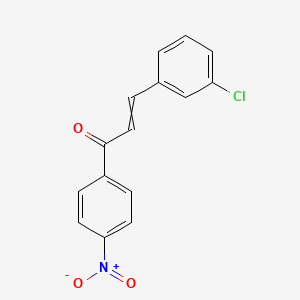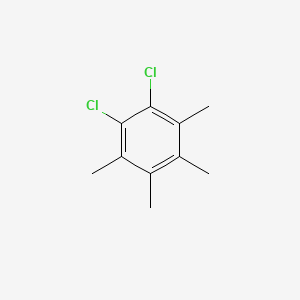
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 3 positions of the tetrahydronaphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction is carried out using molecular bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is often facilitated by photochemical conditions, such as irradiation with a 150W projector lamp, to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions under optimized conditions to ensure high purity and yield. The reaction mixture is typically subjected to crystallization from solvents like dichloromethane-hexane to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene by removing the bromine atoms.
Oxidation Reactions: It can undergo oxidation to form corresponding naphthoquinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution Products: Various substituted naphthalene derivatives.
Reduction Products: 1,2,3,4-tetrahydronaphthalene.
Oxidation Products: Naphthoquinone derivatives.
Scientific Research Applications
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 2,3-Dibromo-1,4-naphthoquinone
- 1,3-Dibromonaphthalene
Comparison: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern and the presence of two bromine atoms on the tetrahydronaphthalene ring. This configuration imparts distinct chemical reactivity and properties compared to other dibromo derivatives. For instance, 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene has bromine atoms at different positions, leading to different reactivity and applications .
Properties
CAS No. |
2018-87-3 |
|---|---|
Molecular Formula |
C10H10Br2 |
Molecular Weight |
289.99 g/mol |
IUPAC Name |
2,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10H,5-6H2 |
InChI Key |
HOUFAHCSZPNYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B11966453.png)
![3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate](/img/structure/B11966456.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11966462.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11966464.png)


![2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11966477.png)
![ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate](/img/structure/B11966490.png)


